molecular formula C15H13NO B1675853 M-5Mpep

M-5Mpep

货号: B1675853
分子量: 223.27 g/mol
InChI 键: CCQPQKFLWKYOMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

2-(2-(3-甲氧基苯基)乙炔基)-5-甲基吡啶的合成通常涉及以下步骤:

    起始原料: 合成从商业上可获得的起始原料开始,例如 3-甲氧基苯乙炔和 5-甲基吡啶。

    反应条件: 关键步骤涉及 Sonogashira 偶联反应,其中 3-甲氧基苯乙炔在惰性气氛下,在钯催化剂和铜助催化剂的存在下与 5-甲基吡啶偶联。

    纯化: 然后使用柱色谱法纯化粗产物,以获得高纯度的所需化合物.

工业生产方法

虽然 2-(2-(3-甲氧基苯基)乙炔基)-5-甲基吡啶的具体工业生产方法尚未得到广泛记录,但一般方法将涉及扩大实验室合成过程。这包括优化反应条件、使用更大的反应器以及采用连续流动技术以提高效率和产量。

化学反应分析

反应类型

2-(2-(3-甲氧基苯基)乙炔基)-5-甲基吡啶会发生多种化学反应,包括:

常用试剂和条件

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生酮或醛,而还原可以产生醇或胺 .

科学研究应用

Depression

Research indicates that M-5MPEP may exhibit rapid antidepressant-like effects. In studies utilizing a chronic unpredictable mild stress (CUMS) model of depression, administration of this compound for four consecutive days significantly alleviated symptoms of anhedonia and apathy in mice. This effect was associated with alterations in key proteins involved in synaptic plasticity, such as mammalian target of rapamycin (mTOR) and tropomyosin receptor kinase B (TrkB) in the prefrontal cortex and hippocampus .

Anxiety Disorders

The anxiolytic properties of this compound have also been explored. Preclinical studies demonstrate that this compound produces anxiolytic-like effects comparable to those seen with full mGlu5 antagonists but with a reduced risk of adverse effects such as sedation or psychotomimetic activity . This makes it a potential candidate for treating anxiety disorders without the common side effects associated with existing medications.

Substance Use Disorders

This compound has shown efficacy in reducing cocaine self-administration in animal models, suggesting its potential utility in treating addiction . The compound's ability to attenuate the discriminative stimulus effects of cocaine further supports its role in addiction therapy. By modulating glutamatergic transmission, this compound may help mitigate the reinforcing properties of drugs like cocaine.

Parkinson's Disease

Preliminary studies suggest that this compound could be beneficial for managing symptoms associated with Parkinson's disease, particularly levodopa-induced dyskinesias . The modulation of mGlu5 receptors may help balance neurotransmitter systems disrupted in this condition.

Case Studies and Research Findings

A variety of studies have been conducted to assess the efficacy and safety profile of this compound:

Study Model Findings
Yan et al. (2005)Fragile X SyndromeDemonstrated improvements in behavioral deficits associated with mGlu5 modulation.
Lindemann et al. (2015)Major Depressive DisorderShowed that this compound altered sleep architecture similar to clinically prescribed antidepressants.
Felts et al. (2017)Cognitive FunctionThis compound improved performance on paired-associates learning tasks without inducing cognitive impairment.
Montano et al. (2020)Chronic Pain ModelsHighlighted analgesic properties alongside reduced anxiety-like behaviors following administration of this compound.

作用机制

2-(2-(3-甲氧基苯基)乙炔基)-5-甲基吡啶通过作为代谢型谷氨酸受体 5 的部分负向变构调节剂发挥作用。这种调节导致受体活性降低,进而影响各种下游信号通路。 该化合物已被证明可以增强®酮胺的作用,表明涉及脑源性神经营养因子依赖性途径的收敛作用机制 .

相似化合物的比较

类似化合物

独特性

2-(2-(3-甲氧基苯基)乙炔基)-5-甲基吡啶的独特之处在于它是一种部分负向变构调节剂,这意味着它保留了治疗效果,同时与完全拮抗剂和调节剂相比具有更宽的治疗窗口。 这使其成为进一步研究和潜在临床应用的有希望的候选者 .

生物活性

M-5MPEP is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered attention due to its potential therapeutic applications in treating various neurological and psychiatric disorders, particularly depression and anxiety. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

  • Chemical Structure : this compound is characterized by the molecular formula C15H13NO and a molecular weight of 223.27 g/mol.
  • CAS Number : 170260-55-0.

This compound functions by modulating the mGlu5 receptor, which plays a crucial role in glutamatergic signaling in the brain. Unlike full antagonists, partial NAMs like this compound can provide therapeutic effects while minimizing side effects associated with complete receptor blockade.

Key Mechanisms:

  • Inhibition of Glutamate Response : this compound demonstrates approximately 50% inhibition of maximal glutamate response in vitro at concentrations that effectively displace radiolabeled binding at the allosteric site .
  • Receptor Occupancy : Ex vivo studies indicate that doses of this compound result in over 85% receptor occupancy, suggesting significant engagement with the mGlu5 receptor at therapeutic doses .
  • Functional Effects : The compound exhibits varying functional effects depending on the endpoint measured, indicating its complex pharmacological profile .

Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like effects of this compound, particularly in animal models:

  • Forced Swim Test : Doses of 18 mg/kg and 32 mg/kg significantly reduced immobility duration, a common measure of depressive behavior in rodents .
  • Marble-Burying Assay : Similar doses decreased the number of marbles buried, further indicating anxiolytic properties .

Sleep Architecture and Cognitive Function

Research utilizing electroencephalography (EEG) has shown that this compound alters sleep architecture:

  • REM Sleep : this compound decreased rapid eye movement (REM) sleep and increased REM sleep latency, which are potential biomarkers for antidepressant activity .
  • Cognitive Performance : In paired-associates learning tasks, this compound demonstrated positive effects on working memory performance, supporting its role in cognitive enhancement through glutamatergic modulation .

Comparative Efficacy

A comparative analysis with other mGlu5 modulators reveals that this compound exhibits similar efficacy to full mGlu5 NAMs while offering a more favorable side effect profile:

CompoundTypeMaximal Glutamate InhibitionAntidepressant-Like Activity
This compoundPartial NAM~50%Yes
VU0424238Full NAM~80%Yes
MTEPFull NAM~95%Yes

Case Studies

Several studies have documented the effects of this compound in preclinical models:

  • Study on BDNF Mechanism : A study indicated that this compound induces rapid and sustained antidepressant-like effects through a Brain-Derived Neurotrophic Factor (BDNF)-dependent mechanism, enhancing the action of R-ketamine .
  • Cognitive Enhancement : Another investigation demonstrated that this compound positively influences cognitive functions in rats, suggesting its potential utility in treating cognitive deficits associated with mood disorders .

属性

分子式

C15H13NO

分子量

223.27 g/mol

IUPAC 名称

2-[2-(3-methoxyphenyl)ethynyl]-5-methylpyridine

InChI

InChI=1S/C15H13NO/c1-12-6-8-14(16-11-12)9-7-13-4-3-5-15(10-13)17-2/h3-6,8,10-11H,1-2H3

InChI 键

CCQPQKFLWKYOMJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC

规范 SMILES

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine
M-5MPEP compound

产品来源

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-2-trimethylsilanylethynylpyridine (5.32 mmol) in 25 mL degassed N,N-dimethylformamide was added successively 3-bromoanisole (6.96 mmol), CuI (0.57 mmol), Et3N (21.2 mmol) and trans-dichlorobis(triphenylphosphine)palladium (29 mmol). The resulting mixture was warmed to 70° C., Bu4NF (5.85 mmol) was added drop-wise, and the reaction was stirred at this temperature 2 h. After cooling, 20 mL of H2O was added and the resulting solution was extracted with EtOAc (4×20 mL). The organic layer was washed with saturated NaCl (3×20 mL), dried over Na2SO4 and evaporated to dryness. Purification of the residue by column chromatography provided M-5MPEP in 52% yield as a yellow oil. HCl salts were prepared by adding 2 M HCl/Et2O to a solution of free base in EtOAc and isolated by suction filtration. 1H NMR (CDC13) δ ppm: 2.20 (s, 3H, CH3); 3.67 (s, 3H, CH3); 6.79 (ddd, 1H, J=8.5, 2.5, 1.0 Hz, CHAr); 7.01-7.02 (m, 1H, CHAr); 7.07 (dt, 1H, J=8.5, 1.0 Hz, CHAr); 7.13 (t, IH, J=8.5 Hz, CHAr); 7.29 (d, 1H, J=7.5 Hz, CHAr); 7.33 (dd, 1H, J=7.5, 2.5 Hz, CHAr); 8.32 (s, 1H, CHAr). 13C NMR (CDCh) δ ppm: 18.8 (1C, CH3); 55.6 (1C, CH3); 88.8 (1C, C═C); 88.9 (1C, C═C); 115.9 (1C, CHAr); 116.9 (1C, CHAr); 123.8 (1C, Cq); 124.6 (1C, CHAr); 127.0 (1C, CHAr); 129.6 (1C, CHAr); 133.1 (1C, Cq); 137.0 (1C, CHAr); 140.8 (1C, Cq); 150.9 (1C, CHAr); 159.6 (1C, Cq). HCl salt mp 171-172° C. Anal. C 15H13NO HC1 0.2H20) C, H, N.
Quantity
5.32 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.96 mmol
Type
reactant
Reaction Step Two
Name
Quantity
21.2 mmol
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0.57 mmol
Type
catalyst
Reaction Step Two
Quantity
29 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
5.85 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M-5Mpep
Reactant of Route 2
Reactant of Route 2
M-5Mpep
Reactant of Route 3
Reactant of Route 3
M-5Mpep
Reactant of Route 4
Reactant of Route 4
M-5Mpep
Reactant of Route 5
Reactant of Route 5
M-5Mpep
Reactant of Route 6
Reactant of Route 6
M-5Mpep

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。